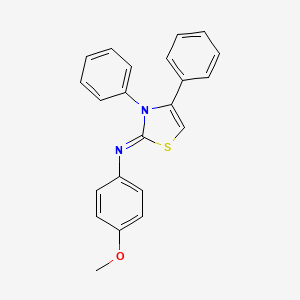
4a,9-Dimethyl-2,3,4,4a-tetrahydro-1H-carbazolium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4a,9-Dimethyl-2,3,4,4a-tetrahydro-1H-carbazolium: is a chemical compound with the molecular formula C14H18IN . It is a derivative of carbazole, a heterocyclic aromatic organic compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4a,9-Dimethyl-2,3,4,4a-tetrahydro-1H-carbazolium typically involves the reaction of 4a-methyl-2,3,4,4a-tetrahydro-1H-carbazole with specific reagents under controlled conditions. For instance, the reaction with acrylamide can yield derivatives such as 7a,12-Dimethyl-3,4,4a,5,6,7,7a,12-octahydropyrido[3,2-j]carbazol-2(1H)-one .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but it is often synthesized in research laboratories for experimental purposes. The process typically involves standard organic synthesis techniques, including purification and characterization steps to ensure the desired product’s purity and identity .
Analyse Des Réactions Chimiques
Types of Reactions: 4a,9-Dimethyl-2,3,4,4a-tetrahydro-1H-carbazolium undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions: Common reagents used in these reactions include acrylamide, chloroacetamide, and other organic compounds. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products: The major products formed from these reactions include various derivatives of the original compound, such as 5,6,7,7a-tetrahydro-1H,4H-imidazo[2,1-k]carbazol-2(3H)-one .
Applications De Recherche Scientifique
Chemistry: In chemistry, 4a,9-Dimethyl-2,3,4,4a-tetrahydro-1H-carbazolium is used as a precursor for synthesizing other complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology: In biological research, this compound is studied for its potential biological activities. It may interact with various biological targets, making it a subject of interest in drug discovery and development .
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic properties. They may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer effects .
Industry: In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for various applications, including the production of dyes and pigments .
Mécanisme D'action
The mechanism of action of 4a,9-Dimethyl-2,3,4,4a-tetrahydro-1H-carbazolium involves its interaction with specific molecular targets and pathways. It may act by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
- 4a-Methyl-3,4,4a,9-tetrahydro-2H-carbazole
- 4a-Methyl-2,3,4,4a-tetrahydro-1H-carbazole
- 4a-Methyl-6-nitro-2,3,4,4a-tetrahydro-1H-carbazole
- 9-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one
- 9-acetyl-4a-methyl-3,4,4a,9-tetrahydro-2H-carbazole
Uniqueness: 4a,9-Dimethyl-2,3,4,4a-tetrahydro-1H-carbazolium is unique due to its specific structural modifications, which confer distinct chemical and biological properties. These modifications can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various scientific applications .
Propriétés
Formule moléculaire |
C14H18N+ |
|---|---|
Poids moléculaire |
200.30 g/mol |
Nom IUPAC |
4a,9-dimethyl-1,2,3,4-tetrahydrocarbazol-9-ium |
InChI |
InChI=1S/C14H18N/c1-14-10-6-5-9-13(14)15(2)12-8-4-3-7-11(12)14/h3-4,7-8H,5-6,9-10H2,1-2H3/q+1 |
Clé InChI |
YQCJUQRBCGCFDH-UHFFFAOYSA-N |
SMILES canonique |
CC12CCCCC1=[N+](C3=CC=CC=C23)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(Adamantan-1-YL)phenyl]thiophene-2-carboxamide](/img/structure/B11711255.png)

![N-(3,4-dichlorophenyl)-N-[(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]acetamide](/img/structure/B11711270.png)
![(8Z)-8-[2-(4-chlorophenyl)hydrazinylidene]-4-methyl-2H-furo[2,3-h]chromene-2,9(8H)-dione](/img/structure/B11711278.png)
![1-[(phenylamino)methyl]-1H-indole-2,3-dione](/img/structure/B11711290.png)

![ethyl 3-[2-(1,3-dioxoisoindol-2-yl)ethyl]-5-nitro-1H-indole-2-carboxylate](/img/structure/B11711305.png)
![(2E,4E)-N-tert-butyl-2-[(4-nitrophenyl)formamido]-5-phenylpenta-2,4-dienamide](/img/structure/B11711310.png)

![4-nitro-2-[(E)-(quinolin-5-ylimino)methyl]phenol](/img/structure/B11711315.png)
![(4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl)methyl docosanoate](/img/structure/B11711319.png)


